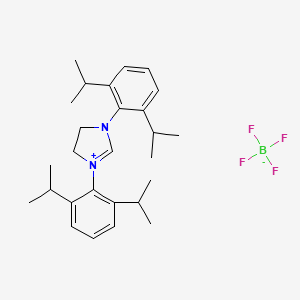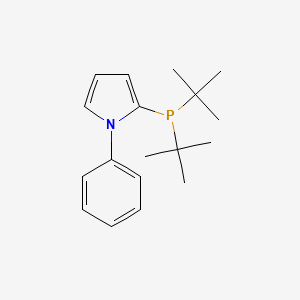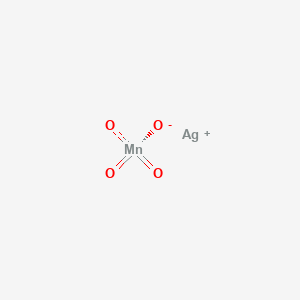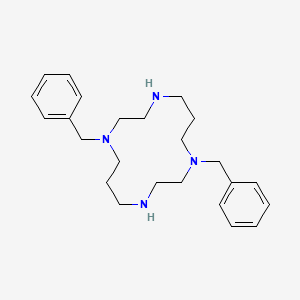
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, also known as Dibenzylcyclen, is a chemical compound with a tetraazamacrocyclic structure . It is widely used in coordination chemistry and medicinal chemistry as a chelating agent for metal ions .
Molecular Structure Analysis
The molecular formula of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is C24H36N4 . The InChI Key is QWGFFCRTIFBAFJ-UHFFFAOYSA-N . The SMILES representation is C(N1CCCNCCN(CC2=CC=CC=C2)CCCNCC1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane appears as a white powder or lumps . The Carbon-13 NMR and Proton NMR conform to the structure .Scientific Research Applications
1. Synthesis and Characterization
- A novel difunctionalized tetraaza macrocycle, 1,8-bis(2-hydroxybenzyl)-1,4,8,11-tetraazacyclotetradecane, was synthesized and characterized, offering insights into selective trans-difunctionalization of tetraazamacrocycles (Luo, Rogers, & Brechbiel, 2001).
- Another research synthesized a cyclam-based macrocycle with benzyl and hydroxy-tert-butylbenzyl pendants, providing important data on hydrogen bonding and electrochemical properties (Aranburu Leiva et al., 2017).
2. Use in Complexes and Metal Ions Interaction
- The compound's role in the formation of Co(II) complexes for liposomal chemical exchange saturation transfer agents was explored, highlighting its potential in creating highly effective Co(II) lipoCEST agents (Abozeid et al., 2020).
- Research into proton-driven self-assembled systems based on cyclam-cored dendrimers revealed the compound's ability to interact with cyanide metal complexes, contributing to understanding of molecular host-guest interactions (Bergamini et al., 2004).
3. Catalytic and Reductive Properties
- Studies on sulfur substitution in a Ni(cyclam) derivative demonstrated its influence on lowering overpotential for CO2 reduction and enhancing proton reduction, offering insights into the modification of electronic properties (Gerschel et al., 2019).
- The reactivity differences of [Fe(IV)═O(TBC)(CH3CN)]2+ complex in H-atom abstraction and oxo-transfer reactions were analyzed, providing knowledge on the structural and reactivity aspects of iron(IV)-oxo species (Wilson et al., 2012).
4. Membrane Electrode Applications
- A highly selective poly(vinyl chloride) membrane electrode based on a derivative of the compound with unique selectivity toward thiocyanate was developed, contributing to the field of ion-selective electrodes and sensors (Ardakani et al., 2002).
Safety And Hazards
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
1,8-dibenzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-7-13-26-16-20-28(18-8-14-25-15-19-27)22-24-11-5-2-6-12-24/h1-6,9-12,25-26H,7-8,13-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFFCRTIFBAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCNCCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457798 | |
| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
214078-93-0 | |
| Record name | 1,8-Bis(phenylmethyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214078-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



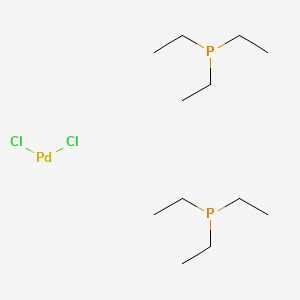
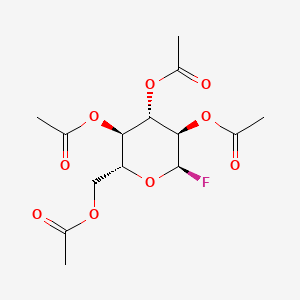
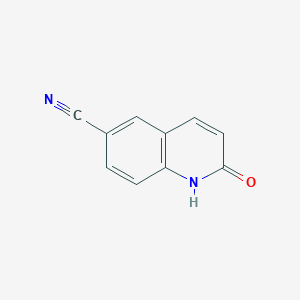
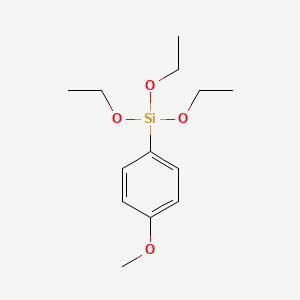
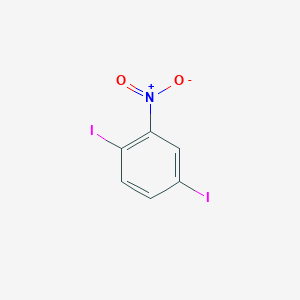
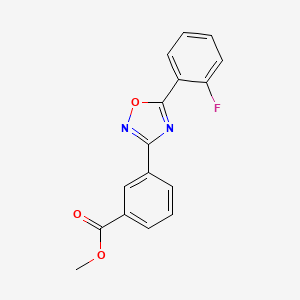

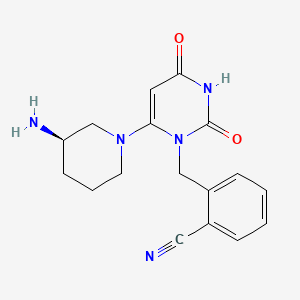
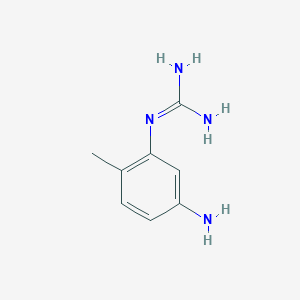
![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
